Phosphonic acid, (1-hydroxyethyl)-

Descripción general

Descripción

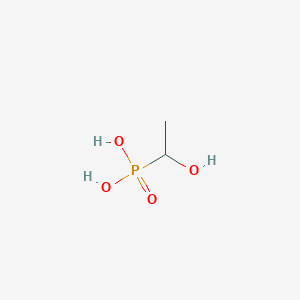

Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure . Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates and bisphosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .

Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . The structures of the complexes revealed that the two phosphonic acid groups and the hydroxyl group of HEDP each provide one O atom to coordinate with the Ca ion to form a stable three-coordinate configuration under alkaline conditions .

Chemical Reactions Analysis

Phosphonic acids are capable of undergoing a variety of chemical reactions. For example, they can undergo heterolytic bond breaking, which can generate reactive free radical species .

Physical And Chemical Properties Analysis

Phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Aplicaciones Científicas De Investigación

Separation Science and Technology

Polymer-supported reagents have gained attention in separation science due to their advantages over traditional solvent extraction techniques. Organophosphorus compounds, including those containing phosphoric, phosphonic, and phosphinic acid functionalities, are particularly relevant. These polymers exhibit variable oxidation states, multivalence, asymmetry, and metal-binding properties, making them versatile for selective separations. Researchers have explored synthesis routes such as Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions to prepare these materials. Their applications include ion exchange resins and chelating resins, contributing to efficient separation technologies .

Bioactive Properties

Phosphonic acids find use in biochemistry and drug design. Their stable C-P bonds make them suitable for drug development, pro-drugs, and bone targeting. Researchers have also explored their potential in designing supramolecular or hybrid materials. Additionally, phosphonic acids play a role in functionalizing surfaces, analytical methods, medical imaging, and as phosphoantigens .

Descaling Agent

1-Hydroxyethane-1,1-diphosphonic acid (HEDP), a derivative of (1-Hydroxyethyl)phosphonic acid, serves as an effective descaling agent. It dissolves calcium sulfate scale when the pH of the HEDP solution is adjusted from acidic to weakly alkaline .

Mecanismo De Acción

Target of Action

The primary target of (1-Hydroxyethyl)phosphonic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is calcium sulfate scale . This compound is an important descaling agent capable of dissolving calcium sulfate scale .

Mode of Action

The mode of action of HEDP involves its interaction with calcium ions. The two phosphonic acid groups and the hydroxyl group of HEDP each provide one oxygen atom to coordinate with the calcium ion, forming a stable three-coordinate configuration under alkaline conditions . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Biochemical Pathways

The biochemical pathways of HEDP involve the formation of Ca–HEDP complexes. The molecular structures of these complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale . The electronic structures were investigated by interaction region indicator analysis, atoms in molecules analysis, electron localization function, and natural population analysis .

Result of Action

The result of HEDP’s action is the dissolution of calcium sulfate scale. This is achieved when the pH of the HEDP solution is adjusted from acidic to weakly alkaline . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Action Environment

The action of HEDP is influenced by environmental factors, particularly pH. Weak alkalinity is the optimal process condition, as strong alkaline conditions result in the precipitation of hydroxide and calcium ions . Therefore, the efficacy and stability of HEDP are highly dependent on the pH of the environment in which it is used .

Safety and Hazards

Direcciones Futuras

Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . They are also utilized in agriculture as herbicides or fungicides, and in medicinal chemistry, including antiviral and antibacterial applications . Ongoing research is exploring further potential uses of this compound .

Propiedades

IUPAC Name |

1-hydroxyethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBURELSAUHPHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522043 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Hydroxyethyl)phosphonic acid | |

CAS RN |

20188-02-7 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)

![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)

![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)